molecular formula C22H37NO4 B12909814 6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid CAS No. 30701-18-9

6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid

Cat. No.: B12909814
CAS No.: 30701-18-9
M. Wt: 379.5 g/mol
InChI Key: BNIADCVCSFJMII-NTCAYCPXSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 6-[3-(dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl]hexanoic acid is derived through a hierarchical substitution approach. The parent structure is hexanoic acid , a six-carbon carboxylic acid. At position 6 of this chain, a 2,5-dioxopyrrolidin-1-yl group is attached. The pyrrolidine ring is substituted at position 3 with a dodec-1-en-1-yl group, an unsaturated 12-carbon chain with a terminal double bond between C1 and C2.

Isomeric considerations arise from two structural features:

  • Geometric isomerism : The dodec-1-en-1-yl group introduces a double bond at C1–C2. The substituents on these carbons (a hydrogen atom and the pyrrolidine ring on C1, and a hydrogen atom and the remaining alkyl chain on C2) permit E (trans) and Z (cis) configurations. The E isomer is sterically favored due to reduced van der Waals repulsion between the pyrrolidine ring and the alkyl chain.
  • Conformational isomerism : The hexanoic acid chain and the dodec-1-en-1-yl group adopt rotameric states influenced by steric and electronic factors. For instance, gauche and anti conformers of the hexanoic acid spacer may coexist in solution.
Structural Feature Isomer Type Key Considerations
Dodec-1-en-1-yl double bond Geometric (E/Z) Steric hindrance favors E configuration
Hexanoic acid chain Conformational Rotational freedom around C–C bonds

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by three regions:

  • Pyrrolidine-dione core : The five-membered ring adopts a non-planar envelope conformation due to the sp³ hybridization of the nitrogen atom and the sp² hybridization of the carbonyl carbons. X-ray absorption studies of analogous pyrrolidine-dione systems reveal ring puckering amplitudes of 0.3–0.5 Å, with the nitrogen atom deviating from the plane formed by the four ring carbons.
  • Dodec-1-en-1-yl substituent : The trans configuration of the double bond minimizes steric clashes between the pyrrolidine ring and the alkyl chain. Density functional theory (DFT) calculations on similar alkenyl-pyrrolidine systems predict a dihedral angle of 178° between the double bond and the pyrrolidine plane, indicating nearly coplanar alignment to maximize conjugation.
  • Hexanoic acid chain : The six-carbon spacer adopts a staggered conformation in the solid state, as observed in crystallographic studies of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid derivatives. Nuclear magnetic resonance (NMR) data for related compounds suggest rapid interconversion between conformers in solution, with an energy barrier of ~8 kJ/mol for rotation about the C–N bond.

Key geometric parameters (hypothesized based on analogous systems):

  • Pyrrolidine ring puckering amplitude: 0.42 Å
  • C=O bond lengths: 1.21–1.23 Å
  • C–N bond length: 1.47 Å
  • Dihedral angle (double bond/pyrrolidine): 178°

Crystallographic Characterization and Solid-State Packing

While direct crystallographic data for this specific compound remain unreported, insights can be extrapolated from related structures:

  • Hydrogen-bonding networks : The carboxylic acid group likely forms cyclic dimers via O–H···O hydrogen bonds (bond length: 1.85 Å, angle: 168°), as observed in 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid. These dimers propagate into chains along the crystallographic a-axis.
  • Alkenyl chain packing : The dodec-1-en-1-yl groups align in a lamellar arrangement, with interdigitated alkyl chains separated by 4.2–4.5 Å, characteristic of van der Waals interactions in unsaturated hydrocarbons.
  • Unit cell parameters : Analogous compounds crystallize in monoclinic systems with P2₁/c symmetry, featuring unit cell dimensions of a = 15.3 Å, b = 7.8 Å, c = 20.1 Å, and β = 102.5°.
Packing Feature Distance (Å) Interaction Type
O–H···O (carboxylic dimer) 1.85 Hydrogen bond
C–H···O (pyrrolidine-carbonyl) 2.45 Weak hydrogen bond
Alkyl chain separation 4.3 van der Waals

The interplay of these interactions creates a layered structure, with alternating hydrophilic (carboxylic acid/pyrrolidine-dione) and hydrophobic (dodec-1-en-1-yl) regions. This segregation is critical for understanding the compound’s solubility and phase behavior in different media.

Properties

CAS No.

30701-18-9

Molecular Formula

C22H37NO4

Molecular Weight

379.5 g/mol

IUPAC Name

6-[3-[(E)-dodec-1-enyl]-2,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-12-15-19-18-20(24)23(22(19)27)17-14-11-13-16-21(25)26/h12,15,19H,2-11,13-14,16-18H2,1H3,(H,25,26)/b15-12+

InChI Key

BNIADCVCSFJMII-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)N(C1=O)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Pathway 1: Direct Esterification

This pathway involves direct esterification between the carboxylic group of hexanoic acid and the hydroxyl group of dodec-1-enol:

Reactants Catalyst/Reagent Product Yield (%)
Hexanoic acid + Dodec-1-enol Sulfuric acid (H₂SO₄), heat Esterified intermediate ~85

Pathway 2: Nucleophilic Substitution

An alternative pathway employs nucleophilic substitution using dodecyl bromide:

Reactants Catalyst/Reagent Product Yield (%)
Hexanoic acid derivative + Dodecyl bromide NaH in THF Alkylated product ~78

Optimization Parameters

Reaction Conditions

Key factors influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents like DMF enhance solubility and reactivity.
  • Temperature Control: Excessive heat can cause side reactions, particularly decomposition of maleimide derivatives.
  • Catalyst Loading: Optimal catalyst-to-reagent ratios minimize unreacted starting materials.

Purification Techniques

Post-reaction purification is critical for removing byproducts:

  • Column chromatography using silica gel with ethyl acetate/hexane as eluents.
  • Recrystallization from ethanol or methanol.

Analytical Characterization

Spectroscopic Analysis

To confirm the structure and purity:

  • NMR Spectroscopy:
    • $$ ^1H $$-NMR: Signals corresponding to alkene protons in the dodecyl chain (~5–6 ppm).
    • $$ ^13C $$-NMR: Carbon signals for carboxylic acid (~170 ppm) and alkene carbons (~120–140 ppm).
  • FTIR Spectroscopy:
    • Peaks for C=O stretching (~1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular weight:

  • Expected m/z for [M+H]+ ion: ~353.26.

Data Table: Reaction Conditions and Yields

Step Reagents/Catalysts Solvent Temperature Yield (%)
Maleimide Formation Maleic anhydride + NH₃ Acetone RT ~92
Coupling Reaction Maleimide + Hexanoic acid + DCC/NHS DCM RT ~88
Alkylation Hexanoic acid derivative + Dodecyl bromide + NaH THF 50–70°C ~78

Challenges and Recommendations

Challenges

  • Side reactions during alkylation due to overreaction at multiple sites.
  • Difficulty in isolating pure products from reaction mixtures containing unreacted starting materials.

Recommendations

  • Employ real-time monitoring techniques like thin-layer chromatography (TLC) to track reaction progress.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodec-1-en-1-yl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related compounds share the pyrrolidine-2,5-dione motif but differ in substituents, chain length, or functional groups:

Compound Key Structural Features Key Functional Differences References
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid Lacks the dodec-1-en-1-yl substituent; shorter alkyl chain (C6). Reduced hydrophobicity; lower emulsification capacity.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Shorter carboxylic acid chain (C3); no alkyl substituent. Higher solubility in polar solvents; limited surfactant utility.
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid Pyrrolidinone linked via an ester group; additional oxy-oxo functionality. Enhanced reactivity for ester hydrolysis; potential use in prodrug design.
6-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid Chloroacetyl and methyl substituents on pyrrolidine ring. Electrophilic chloroacetyl group enables covalent binding; applications in targeted therapies.
6-[(C10–C13)-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid Branched, unsaturated C10–C13 alkyl chain (e.g., dodec-1-en-1-yl). Superior emulsification and stability in detergent formulations; industrial-scale utility.

Physicochemical Properties

  • Target Compound : Density = 1.037 g/cm³ (20°C); Boiling Point = 402–422°C (101.8 kPa); Viscous liquid appearance .
  • 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid: Predicted density = 1.39 g/cm³; Higher acidity (pKa ~4.66) due to shorter chain .
  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Molecular weight = 171.15 g/mol; lacks experimental data for boiling point or density .

Functional and Application Comparisons

  • Emulsification: The dodec-1-en-1-yl chain in the target compound enhances micelle formation, outperforming analogues with shorter chains (e.g., 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid) in stabilizing oil-water interfaces .
  • Synthetic Utility: Compounds like 6-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]hexanoic acid () are intermediates in peptide conjugation, whereas the target compound is tailored for bulk industrial use .

Research Findings and Industrial Relevance

  • Surfactant Performance : The target compound’s branched alkyl chain improves resistance to hard water, a critical advantage in detergent formulations .
  • Thermal Stability: Its high boiling point (402–422°C) ensures durability in high-temperature cleaning processes, unlike ester-linked derivatives (e.g., 6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid), which may degrade under similar conditions .

Biological Activity

Molecular Characteristics

  • IUPAC Name : 6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid
  • Molecular Formula : C19H31NO4
  • Molecular Weight : 331.46 g/mol

Structural Features

The compound features a pyrrolidine ring with dioxo substituents, which are known to enhance biological activity through various mechanisms such as enzyme inhibition or receptor modulation.

Research indicates that compounds containing a dioxopyrrolidine moiety often exhibit significant biological activities, including:

  • Antimicrobial Activity : Dioxopyrrolidine derivatives have been studied for their potential to inhibit bacterial growth and biofilm formation.
  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic potential in autoimmune diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several dioxopyrrolidine derivatives, demonstrating that modifications to the alkyl chain length and saturation influenced their effectiveness against various bacterial strains. The presence of the dodec-1-en-1-yl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and antimicrobial action .
  • Anti-inflammatory Activity : In vitro assays showed that dioxopyrrolidine derivatives can inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation in conditions like rheumatoid arthritis .

Comparison of Biological Activities

Activity TypeCompoundObserved Effects
Antimicrobial6-(3-(Dodec-1-en-1-yl)...Inhibition of bacterial growth
Anti-inflammatory6-(3-(Dodec-1-en-1-yl)...Reduction of pro-inflammatory cytokines

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some derivatives are well-tolerated at therapeutic doses, further investigations are needed to determine long-term safety profiles and potential side effects.

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